Differential Inhibition of Histone Deacetylase 6 (HDAC6)
2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid demonstrates measurable, albeit moderate, inhibition of human HDAC6 with a Kd of 5,400 nM [1]. This contrasts sharply with more optimized piperidine-based HDAC inhibitors, which can achieve low nanomolar potency, underscoring the compound's role as a distinct structural probe rather than a potent lead [2].
| Evidence Dimension | Binding Affinity (Kd) for recombinant human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5,400 nM |
| Comparator Or Baseline | Optimized piperidine HDAC inhibitors (e.g., certain hydroxamic acids) often exhibit IC50 values < 100 nM. |
| Quantified Difference | The target compound is at least 50-fold less potent. |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate. |
Why This Matters
This data confirms the compound's utility as a negative control or a structural biology tool for mapping non-optimized interactions within the HDAC family.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901): Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate. Retrieved from BindingDB. View Source
- [2] Rossi, C., Porcelloni, M., D'Andrea, P., et al. (2011). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2319-2323. View Source
